Home > Products > Screening Compounds P11280 > 6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one - 2175979-59-4

6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-3019012
CAS Number: 2175979-59-4
Molecular Formula: C14H21N3O3S
Molecular Weight: 311.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The most common method for synthesizing DHPMs is the Biginelli reaction, a one-pot, three-component condensation reaction. [] This reaction typically involves an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea as the nitrogen source. The reaction is usually catalyzed by an acid, with common catalysts including hydrochloric acid, sulfuric acid, and Lewis acids like boron trifluoride. Various modifications to the original Biginelli reaction have been developed to improve yields, shorten reaction times, and expand the scope of accessible DHPM derivatives. These modifications include the use of alternative solvents, catalysts, and microwave irradiation techniques. [, ]

Molecular Structure Analysis

DHPMs possess a characteristic six-membered pyrimidine ring with a nitrogen atom at positions 1 and 3 and a carbonyl group at position 2. The dihydropyrimidine ring is not fully aromatic, with a single double bond between carbons 5 and 6. This structural feature allows for the introduction of various substituents at positions 4, 5, and 6, contributing to the structural diversity and potential for developing compounds with specific biological activities. X-ray crystallography studies have provided detailed insights into the three-dimensional structures of various DHPM derivatives, revealing key structural features that contribute to their biological activity. [, , , , , ]

Mechanism of Action
  • Calcium channel blockers: Some DHPMs, like the drug Nifedipine, block L-type calcium channels, leading to vasodilation and a decrease in blood pressure. []
  • Antiviral activity: Certain DHPM derivatives have shown antiviral activity against various viruses, including HIV and influenza. []
  • Anticancer activity: DHPMs have emerged as promising anticancer agents, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines. The mechanisms of action for DHPMs in cancer therapy are diverse and include inhibiting cell proliferation, inducing apoptosis, and inhibiting angiogenesis. [, , ]
Physical and Chemical Properties Analysis
  • Solubility: DHPMs are generally poorly soluble in water, but their solubility can be improved by introducing polar substituents or forming salts. []

1. 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414) []

  • Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. It potently suppresses MAPK pathway signaling and tumor growth in RTK-activated and KRAS mutant xenograft models in vivo. []
  • Relevance: This compound shares the 3,4-dihydropyrimidin-4-one core with 6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one. Both compounds possess substitutions at the 3- and 6-positions of the dihydropyrimidin-4-one core. []

2. 5-Acetyl-4-(3-methoxyphenyl)-6-methyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one []

  • Compound Description: This compound acts as a reliable corrosion inhibitor for mild steel in acidic environments. Its inhibition efficiency increases with increasing concentration. []
  • Relevance: This compound shares the 3,4-dihydropyrimidin-2(1H)-one core with 6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one. Both compounds are substituted at the 4-, 5- and 6-positions of the core structure. []

3. Ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates []

  • Compound Description: This compound serves as a key intermediate in the synthesis of 5-(5- {[-(4-substituted phenyl) methylidene]-amino}-1, 3, 4- oxadiazol-2-yl)-6-methyl-4-phenyl-3, 4-dihydropyrimidin-2-one derivatives (4a-f). These derivatives exhibit antimicrobial and antioxidant activities. []
  • Relevance: This compound shares the 3,4-dihydropyrimidin-2(1H)-one core with 6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one. Both are substituted at the 4-, 5- and 6- positions of the core. []

4. 4-Aryl-5-substituted-6-methyl-3,4-dihydropyrimidin-2(1H)-ones []

  • Compound Description: This group of compounds represents a series of dihydropyrimidine derivatives synthesized using a zinc trifluoromethanesulfonate catalyst. []
  • Relevance: This class of compounds shares the core 3,4-dihydropyrimidin-2(1H)-one structure with 6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one, with variations in the aryl and substituent groups at the 4- and 5- positions respectively. []

5. 5-Acetyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-thiones []

  • Compound Description: These compounds, synthesized using calcium fluoride as a catalyst, demonstrate excellent in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. They also exhibit potent in vitro antifungal activity against Candida albicans and Aspergillus flavus. []
  • Relevance: These compounds are structurally analogous to 6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one, with the key difference being the presence of a thione group (C=S) at the 2-position instead of an oxo group (C=O). []

6. (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one []

  • Compound Description: This compound is a potent and selective Pim-1/2 kinase inhibitor with potential for treating hematological malignancies. It displays improved potency, solubility, and drug-like properties compared to earlier analogs. []
  • Relevance: While this compound does not directly contain the 3,4-dihydropyrimidin-4-one core, it is structurally related to 6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one through the presence of the 4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrole moiety. This structural motif can be considered a modified dihydropyrimidinone ring system. []

7. 6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one (RN486) []

  • Compound Description: RN486 is a selective Bruton’s tyrosine kinase (Btk) inhibitor that exhibits promising activity in abrogating immune hypersensitivity responses and arthritis. []
  • Relevance: This compound, although structurally distinct from 6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one, shares the 6-cyclopropyl substituent, indicating a potential structure-activity relationship regarding this specific substitution. []

Properties

CAS Number

2175979-59-4

Product Name

6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

IUPAC Name

6-cyclopropyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrimidin-4-one

Molecular Formula

C14H21N3O3S

Molecular Weight

311.4

InChI

InChI=1S/C14H21N3O3S/c1-21(19,20)17-6-4-11(5-7-17)9-16-10-15-13(8-14(16)18)12-2-3-12/h8,10-12H,2-7,9H2,1H3

InChI Key

YAXPBXLOWSLERA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)CN2C=NC(=CC2=O)C3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.